- Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogenGreen Chemistry, 2004, 6(10), 507-509,
Cas no 90-05-1 (Guaiacol)

Guaiacol 化学的及び物理的性質
名前と識別子
-
- 2-Methoxyphenol
- GAIACOL
- o-Methoxyphenol
- o-Hydroxyanisole
- Catechol monomethyl ether
- Guaiaco
- 1-Hydroxy-2-methoxybenzene
- a-methoxyphenolsalicyl methyl ether
- Guaiacol
- Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
- 1-Hydroxy-2-Methoxybenzene
- 2-Hydroxyanisole
- Pyrocatechol Monomethyl Ether
- 愈创木酚
- Phenol, 2-methoxy-
- Methylcatechol
- Guaiastil
- Guaicol
- Pyroguaiac acid
- o-Guaiacol
- Guaicolina
- Guajol
- Guasol
- Anastil
- Phenol, o-methoxy-
- O-Methyl catechol
- CREOSOTE, WOOD
- Methoxyphenol
- Guajakol
- 2-Methoxy-Phenol
- Hydroxyanisole
- Guajacol
- Phenol, methoxy-
- Guajakol [Czech]
- Guaiacol (natural)
- Methylcatachol
- FEMA No. 2532
- Creodon
- ortho-
- 2-Methoxyphenol (ACI)
- Phenol, o-methoxy- (8CI)
- 2-Methoxyl-4-vinylphenol
- MeSH ID: D006139
- NSC 3815
- O-METHYLCATECHOL
- Gulaiacol
- MLS001055375
- MLSMR
- SMR000059155
- 2-methoxyphenol (guaiacol)
-
- MDL: MFCD00002185
- インチ: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
- InChIKey: LHGVFZTZFXWLCP-UHFFFAOYSA-N
- ほほえんだ: OC1C(OC)=CC=CC=1
- BRN: 508112
計算された属性
- せいみつぶんしりょう: 124.05200
- どういたいしつりょう: 124.052429494 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 83
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ぶんしりょう: 124.14
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: 白色または淡黄色の結晶または無色から淡黄色の透明油状液体(28℃以上)は、空気中または日光下で酸化し、徐々に色が濃くなる。フェノール味、タバコ味、香料味、医薬味、肉味があります。
- 密度みつど: 1.129 g/mL at 25 °C(lit.)
- ゆうかいてん: 26-29 °C (lit.)
- ふってん: 205 °C(lit.)
- フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >
- 屈折率: n20/D 1.543(lit.)
- PH値: 5.4 (10g/l, H2O, 20℃)
- ようかいど: H2O: insoluble
- すいようせい: 17 g/L (15 ºC)
- あんていせい: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.46000
- LogP: 1.40080
- におい: CHARACTERISTIC SMOKY ODOR
- 屈折率: Index of refraction: 1.5429 at 20 °C/D
- 酸性度係数(pKa): 9.98(at 25℃)
- マーカー: 4553
- ぎょうこてん: 28℃
- ようかいせい: 水とベンゼンに微溶解し、グリセリンに溶けやすく、エタノール、エーテル、クロロホルム、氷酢酸及びほとんどの有機溶媒と混和することができる。
- じょうきあつ: 0.11 mmHg ( 25 °C)
- かんど: Air Sensitive
- FEMA: 2532
- 濃度: 2000 μg/mL in methanol
Guaiacol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:2810
- WGKドイツ:1
- 危険カテゴリコード: 22-36/38
- セキュリティの説明: S26
- RTECS番号:SL7525000
-
危険物標識:
- 包装グループ:II
- どくせい:LD50 orally in rats: 725 mg/kg (Taylor)
- セキュリティ用語:6.1(b)
- リスク用語:R22; R36/38
- 危険レベル:6.1(b)
- TSCA:Yes
- ちょぞうじょうけん:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 包装等級:II
Guaiacol 税関データ
- 税関コード:2909500000
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Guaiacol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046304-1kg |
Guaiacol |
90-05-1 | 98% | 1kg |
¥177.00 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G64382-500g |
Guaiacol |
90-05-1 | 98% | 500g |
¥65.0 | 2023-09-07 | |
Apollo Scientific | OR10036-500g |
2-Methoxyphenol |
90-05-1 | 98% | 500g |
£88.00 | 2025-02-19 | |
Ambeed | A242031-100g |
2-Methoxyphenol |
90-05-1 | 99% | 100g |
$11.0 | 2025-02-22 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66678-25g |
Guaiacol |
90-05-1 | 98% | 25g |
¥160.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1301-500 mg |
Guaiacol |
90-05-1 | 99.83% | 500MG |
¥480.00 | 2022-04-26 | |
TRC | M265300-250g |
2-Methoxyphenol |
90-05-1 | 250g |
$119.00 | 2023-05-18 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-100g |
Guaiacol |
90-05-1 | ≥98% | 100g |
¥185元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-500g |
Guaiacol |
90-05-1 | ≥98% | 500g |
¥720元 | 2023-09-15 | |
Life Chemicals | F2173-0425-1g |
2-methoxyphenol |
90-05-1 | 95% | 1g |
$21.0 | 2023-11-21 |
Guaiacol 合成方法
ごうせいかいろ 1
1.2 4 h, 60 °C
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient airRSC Advances, 2014, 4(63), 33164-33167,
ごうせいかいろ 3
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and BenzofuransJournal of the American Chemical Society, 2006, 128(33), 10694-10695,
ごうせいかいろ 4
- Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromidesTetrahedron Letters, 1993, 34(6), 1007-10,
ごうせいかいろ 5
- Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free ConditionsOrganic Letters, 2022, 24(28), 5149-5154,
ごうせいかいろ 6
ごうせいかいろ 7
- Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactionsNano Research, 2016, 9(3), 779-786,
ごうせいかいろ 8
- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1Journal of Biological Chemistry, 2005, 280(1), 506-514,
ごうせいかいろ 9
- An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonatesGreen Chemistry, 2011, 13(2), 436-443,
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
ごうせいかいろ 16
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
ごうせいかいろ 17
- Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric PhenolsACS Catalysis, 2022, 12(19), 11899-11909,
ごうせいかいろ 18
ごうせいかいろ 19
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
ごうせいかいろ 20
- Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexesChemical Science, 2015, 6(12), 7130-7142,
ごうせいかいろ 21
- Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air OxidationOrganic Letters, 2011, 13(22), 6034-6037,
ごうせいかいろ 22
- Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of SiliconJournal of Organic Chemistry, 1997, 62(12), 4097-4104,
ごうせいかいろ 23
- The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromidesJournal of the Chemical Society, 1993, (4), 419-20,
ごうせいかいろ 24
1.2 Reagents: Hydrochloric acid Solvents: Water
- Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperatureChemRxiv, 2019, 1, 1-16,
ごうせいかいろ 25
- β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcoholsGreen Chemistry, 2016, 18(3), 648-656,
ごうせいかいろ 26
- Etherification of phenols, European Patent Organization, , ,
ごうせいかいろ 27
1.2S:H2O, 10 min, cooled
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable ActivityACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106,
ごうせいかいろ 28
ごうせいかいろ 29
- Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of LigninJournal of the American Chemical Society, 2015, 137(23), 7456-7467,
ごうせいかいろ 30
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
- Arylsilane oxidation-new routes to hydroxylated aromaticsChemical Communications (Cambridge, 2010, 46(20), 3454-3456,
ごうせいかいろ 31
1.2 1 h, 60 °C
- Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogenGreen Chemistry, 2007, 9(11), 1246-1251,
ごうせいかいろ 32
ごうせいかいろ 33
Guaiacol Raw materials
- Lignin
- Borate(1-),tetrafluoro-
- Benzenemethanol, α-[(2-methoxyphenoxy)methyl]-
- 2-Methoxyphenyl Acetate
- Ethylene Glycol, Dehydrated
- 4-Fluoro-2-methoxyphenol
- Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
- Sulfate Lignin
- 2-Methoxyphenylboronic acid
- Anisole
- 1-Chloro-2-methoxy-benzene
- 4-Chloroguaiacol
- CARBONIC ACID, 1,1-DIMETHYLETHYL 2-METHOXYPHENYL ESTER
- Guaiacylglycerol-β-guaiacyl ether
- Veratrole
Guaiacol Preparation Products
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 4-Ethylbenzyl alcohol (768-59-2)
- Indane (496-11-7)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- (63644-71-3)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 4-Ethoxy-3-methoxybenzaldehyde (120-25-2)
- Vanillic acid (121-34-6)
- Coumaran (496-16-2)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 2-Methoxy-4-methylphenol (93-51-6)
- propanedioic acid (141-82-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- 2,3-Xylohydroquinone (608-43-5)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 1-Methyl-1H-indene (767-59-9)
- 2-Ethylphenol (90-00-6)
- Ethyl diphenylacetate (3468-99-3)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Guaiacol (90-05-1)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- Homovanillyl alcohol (2380-78-1)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- Syringylacetone (19037-58-2)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- Hydroxymalonic Acid (80-69-3)
- 4-Methylbenzyl alcohol (589-18-4)
- 2,6-Dimethylnaphthalene (581-42-0)
- Anethole (104-46-1)
- Syringaldehyde (134-96-3)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- Isoeugenol (97-54-1)
- Ethyl Hydroferulate (61292-90-8)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Malic acid (6915-15-7)
- Formic Acid-d (<5% H2O) (917-71-5)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- Lactate (50-21-5)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- 3-Methoxycatechol (934-00-9)
- 4-Hydroxybenzoic acid (99-96-7)
- 4-Methylbenzaldehyde (104-87-0)
- 4-Vinylphenol (2628-17-3)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 3-(4-Methoxyphenyl)-1-propanol (5406-18-8)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 4-Ethylguaiacol (2785-89-9)
- 1,1-diethoxybutane (3658-95-5)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- a-2-(Methylamino)ethylbenzyl Alcohol (42142-52-9)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 2-Phenoxyethyl isobutyrate (103-60-6)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- Ethyl vanillate (617-05-0)
- 3,4-Dimethoxyphenol (2033-89-8)
- 4-Ethoxy-3-methoxybenzoic acid (3535-30-6)
- 2-Methyl-1H-indene (2177-47-1)
- o-Cymene (527-84-4)
- 3-Ethyltoluene (620-14-4)
- 1,2,4-Triethylbenzene (877-44-1)
- 4-Ethyltoluene (622-96-8)
- 2-Propylphenol (644-35-9)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- Vanillyl Methyl Ketone (2503-46-0)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- Benzyl alcohol (100-51-6)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 5-Sec-butylpyrogallol (56707-65-4)
- 2-ethylcyclopentan-1-one (4971-18-0)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- Butanoic acid,2-hydroxy- (600-15-7)
- Oxalic acid (144-62-7)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 2-hydroxyacetic acid (79-14-1)
- 2,6-Dimethoxytoluene (5673-07-4)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- Gigantol (83088-28-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 4-Propylphenol (645-56-7)
- N-methyl-3-phenyl-2-propen-1-amine (83554-67-0)
- 1,4-Dioxene (543-75-9)
- 2-Ethyl-m-xylene (2870-04-4)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-Cyclopentenone (930-30-3)
- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)
- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)
- Eugenol (97-53-0)
- 2-Ethyl Toluene (611-14-3)
- Diethyl succinate (123-25-1)
- 2-Benzyl-1,3-dioxolane (101-49-5)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 2,6-Dimethoxyphenol (91-10-1)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- Acetophenone (98-86-2)
- 2-Methylbenzyl alcohol (89-95-2)
- 2,4,6-Trimethylphenol (527-60-6)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- Veratrole (91-16-7)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- 4-N-PROPYLANISOLE (104-45-0)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 1-Butanol (71-36-3)
- 1,2-Dihydroxyindane (4370-02-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- butanedioic acid (110-15-6)
- 4-Ethylphenol (123-07-9)
- Indene (95-13-6)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Hexadecane (544-76-3)
- 1,2,3-Trimethoxybenzene (634-36-6)
Guaiacol 関連文献
-
Catarina M. M. Coelho,Renato B. Pereira,Tatiana F. Vieira,Cláudia M. Teixeira,Maria José G. Fernandes,Ana Rita O. Rodrigues,David M. Pereira,Sérgio F. Sousa,A. Gil Fortes,Elisabete M. S. Castanheira,M. Sameiro T. Gon?alves New J. Chem. 2022 46 14375
-
Lei Zhu,Yayun Zhang,Hanwu Lei,Xuesong Zhang,Lu Wang,Quan Bu,Yi Wei Sustainable Energy Fuels 2018 2 1781
-
Michael H. Abraham,Raymond J. Abraham,Abil E. Aliev,Claudio F. Tormena Phys. Chem. Chem. Phys. 2015 17 25151
-
Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182
-
Chongbo Cheng,Dekui Shen,Sai Gu,Kai Hong Luo Catal. Sci. Technol. 2018 8 6275
-
Manoj Kumar Jindal,Mithilesh Kumar Jha RSC Adv. 2016 6 41772
-
Kavimonica Venkatesan,Francis Prashanth,Vinay Kaushik,Harshavardhan Choudhari,Dhairya Mehta,Ravikrishnan Vinu React. Chem. Eng. 2020 5 1484
-
Bin Yao,Praveen Kolla,Ranjit Koodali,Selvaratn Balaranjan,Sunav Shrestha,Alevtina Smirnova Sustainable Energy Fuels 2017 1 1573
-
9. Enhancing the quality of bio-oil from catalytic pyrolysis of kraft black liquor ligninJiao Chen,Chao Liu,Shubin Wu,Jiajin Liang,Ming Lei RSC Adv. 2016 6 107970
-
10. Walnut (Juglans regia L.) shell pyroligneous acid: chemical constituents and functional applicationsAli Jahanban-Esfahlan,Ryszard Amarowicz RSC Adv. 2018 8 22376
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Guaiacolに関する追加情報
Exploring the Versatile Applications and Properties of Guaiacol (CAS No. 90-05-1)
Guaiacol (CAS No. 90-05-1), also known as 2-methoxyphenol, is a naturally occurring organic compound with a distinctive smoky aroma. This aromatic compound is derived from the pyrolysis of lignin and is widely used in various industries, including flavor and fragrance, pharmaceuticals, and chemical synthesis. Its unique properties make it a valuable ingredient in many applications, from food additives to medicinal formulations.
The chemical structure of Guaiacol consists of a phenol group with a methoxy substituent at the ortho position. This structure contributes to its antioxidant and antimicrobial properties, which are highly sought after in the food preservation and cosmetic industries. Recent studies have also explored its potential in green chemistry and sustainable production, aligning with the growing demand for eco-friendly alternatives.
One of the most common uses of Guaiacol is in the flavor industry, where it imparts a smoky or woody note to foods and beverages. It is a key component in the production of vanilla flavorings and smoke flavors, making it indispensable for products like barbecue sauces, smoked meats, and certain alcoholic beverages. Consumers searching for natural flavor enhancers or smoky taste additives will often encounter Guaiacol as a primary ingredient.
In the pharmaceutical sector, Guaiacol is utilized for its expectorant and local anesthetic properties. It is a common ingredient in cough syrups and throat lozenges, providing relief from respiratory conditions. Researchers are also investigating its potential role in neuroprotective therapies, as preliminary studies suggest it may help mitigate oxidative stress in neural tissues.
The cosmetic industry benefits from Guaiacol's antioxidant and preservative qualities. It is often incorporated into skincare products to enhance shelf life and protect against microbial growth. With the rising trend of clean beauty and natural skincare, Guaiacol is gaining attention as a multifunctional ingredient that aligns with consumer preferences for safer, plant-derived compounds.
From a chemical synthesis perspective, Guaiacol serves as a precursor for various derivatives, such as vanillin and syringaldehyde. These compounds are essential in the production of fragrances, resins, and agrochemicals. The versatility of Guaiacol in organic synthesis makes it a cornerstone in industrial chemistry and material science.
Environmental considerations have also brought Guaiacol into the spotlight. As industries shift toward biodegradable and renewable resources, Guaiacol is being explored as a sustainable alternative to synthetic additives. Its natural origin and low environmental impact make it an attractive option for companies aiming to reduce their carbon footprint.
In conclusion, Guaiacol (CAS No. 90-05-1) is a multifaceted compound with applications spanning multiple industries. Its flavor-enhancing, pharmaceutical, and cosmetic properties, combined with its role in green chemistry, underscore its importance in modern science and commerce. As research continues to uncover new uses, Guaiacol is poised to remain a critical component in both traditional and innovative applications.

